(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate
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Overview
Description
(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate ester group attached to a (4-methoxyphenyl)(diphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate typically involves the esterification of (4-methoxyphenyl)(diphenyl)methanol with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)(diphenyl)methanol and trifluoroacetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Hydrolysis: (4-Methoxyphenyl)(diphenyl)methanol and trifluoroacetic acid.
Reduction: (4-Methoxyphenyl)(diphenyl)methanol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate involves its interaction with molecular targets through its trifluoroacetate ester group. This group can undergo hydrolysis to release trifluoroacetic acid, which can then participate in various biochemical pathways. The (4-methoxyphenyl)(diphenyl)methyl moiety may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoroacetate: A simpler ester with similar trifluoroacetate functionality.
(4-Methoxyphenyl)(diphenyl)methanol: The alcohol counterpart of the compound.
Diphenylmethyl trifluoroacetate: A related ester with a diphenylmethyl group instead of the (4-methoxyphenyl)(diphenyl)methyl moiety.
Uniqueness
(4-Methoxyphenyl)(diphenyl)methyl trifluoroacetate is unique due to the presence of both the (4-methoxyphenyl)(diphenyl)methyl moiety and the trifluoroacetate ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90173-59-4 |
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Molecular Formula |
C22H17F3O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(4-methoxyphenyl)-diphenylmethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C22H17F3O3/c1-27-19-14-12-18(13-15-19)21(16-8-4-2-5-9-16,17-10-6-3-7-11-17)28-20(26)22(23,24)25/h2-15H,1H3 |
InChI Key |
LFKRBORUWRFNOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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